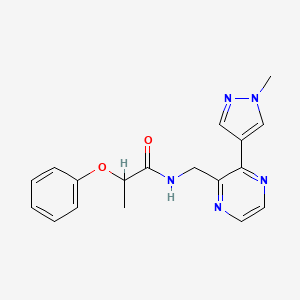
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide, also known as MP-10, is a novel small molecule that has been developed for potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is currently under investigation. In
Applications De Recherche Scientifique
Cocrystal Formation and Potential Applications
- Hybrid and Bioactive Cocrystals : A study by Al-Otaibi et al. (2020) explored the formation of cocrystals involving pyrazinamide and hydroxybenzoic acids. Through computational simulations, including DFT calculations and molecular dynamics, the study identified possible excipient substances for new anti-tuberculosis drugs. The cocrystals exhibited inhibitory activity against Mycobacterium tuberculosis and potential for use in photovoltaic systems due to their light harvesting efficiency. This highlights the role of pyrazine derivatives in developing new drug formulations and renewable energy applications (J. S. Al-Otaibi et al., 2020).
Synthesis and Characterization
- Synthesis in Ionic Liquid : Research by Li et al. (2013) on the synthesis of kojic acid derivatives in an ionic liquid presents a novel method for creating compounds with potential applications in various fields. The study demonstrates a green chemistry approach, offering operational simplicity, mild conditions, and environmental benefits. Such methodologies could be pertinent for synthesizing and exploring the properties of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide derivatives (Yuling Li et al., 2013).
Antimicrobial and Antitumor Activities
- Antimicrobial Activity of Pyrazole Derivatives : A study on the synthesis and characterization of pyrazole derivatives revealed their potential in antimicrobial and antitumor applications. The research focused on identifying antifungal and antibacterial pharmacophore sites within these compounds, suggesting their utility in developing new therapeutic agents (A. Titi et al., 2020).
Molecular Docking and Biological Properties
- Sequence-Specific DNA-Alkylating Agents : Bando and Sugiyama (2006) discussed the development of sequence-specific alkylating pyrrole-imidazole polyamide conjugates. These compounds bind to the minor groove of the DNA duplex in a sequence-specific manner, demonstrating gene-silencing activities and potency against human cancer cell lines. This research underscores the potential of designing molecular structures for targeted therapeutic interventions (T. Bando & H. Sugiyama, 2006).
Structural Analysis and Activity
- Synthesis and Evaluation of Antimicrobial Activity : The synthesis and antimicrobial activity evaluation of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, as detailed by Aytemir et al. (2003), provides insight into the development of compounds with significant antibacterial and antifungal properties. This approach to studying the structure-activity relationships can offer valuable insights into the design and potential applications of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-phenoxypropanamide (M. Aytemir et al., 2003).
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13(25-15-6-4-3-5-7-15)18(24)21-11-16-17(20-9-8-19-16)14-10-22-23(2)12-14/h3-10,12-13H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIMDPYWGFSEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CN=C1C2=CN(N=C2)C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

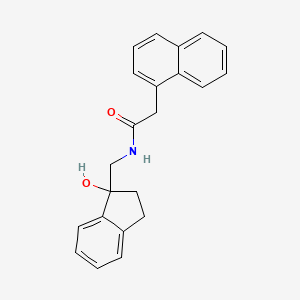
![3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2676069.png)
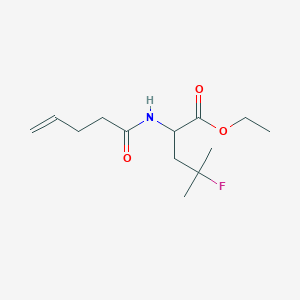
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2676072.png)
![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2676073.png)
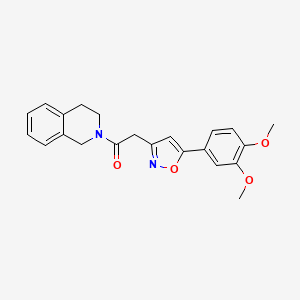
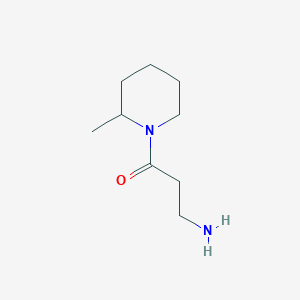
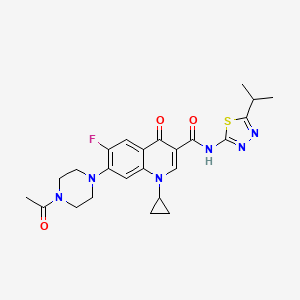
![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2676081.png)
![N-(1-cyanocyclohexyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2676083.png)
![N-(furan-2-ylmethyl)-4-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]butanamide](/img/structure/B2676084.png)
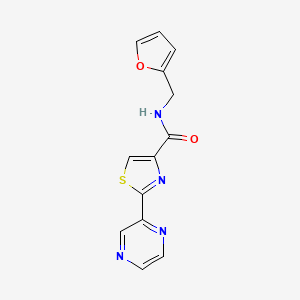
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)
![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)